p-Hexyloxybenzylidene p-butylaniline
Overview
Description
p-Hexyloxybenzylidene p-butylaniline: is a thermotropic liquid crystal compound known for its unique mesomorphic properties. It is widely studied in the field of liquid crystal research due to its ability to exhibit various liquid crystalline phases, including nematic and smectic phases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Hexyloxybenzylidene p-butylaniline typically involves the condensation reaction between p-hexyloxybenzaldehyde and p-butylaniline. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The solvent used is usually ethanol or methanol. The reaction mixture is refluxed for several hours, followed by the removal of the solvent under reduced pressure to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: p-Hexyloxybenzylidene p-butylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
p-Hexyloxybenzylidene p-butylaniline has several scientific research applications, including:
Liquid Crystal Displays (LCDs): Due to its liquid crystalline properties, it is used in the development of LCD technology.
Magnetic Nanoparticles: It is used in the study of composites with magnetic nanoparticles to enhance liquid crystal properties.
Thermal Analysis: The compound is used in thermal analysis studies to understand phase transitions and thermal stability.
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of p-Hexyloxybenzylidene p-butylaniline involves its ability to align its molecules in specific orientations under the influence of external stimuli, such as electric or magnetic fields. This alignment results in changes in the optical properties of the material, making it useful in display technologies. The molecular targets include the liquid crystal phases, and the pathways involve the interaction of the compound with external fields to induce phase transitions .
Comparison with Similar Compounds
- p-Octyloxybenzylidene p-butylaniline
- p-Decyloxybenzylidene p-butylaniline
- p-Dodecyloxybenzylidene p-butylaniline
Comparison: p-Hexyloxybenzylidene p-butylaniline is unique due to its specific alkoxy chain length, which influences its mesomorphic properties. Compared to similar compounds with longer alkoxy chains, it exhibits different phase transition temperatures and thermal stability. This makes it suitable for specific applications where precise control of liquid crystalline phases is required .
Properties
IUPAC Name |
N-(4-butylphenyl)-1-(4-hexoxyphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO/c1-3-5-7-8-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(11-15-22)9-6-4-2/h10-17,19H,3-9,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTFLWMDAFOTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29743-11-1 | |
Record name | N-p-n-Hexyloxybenzylidene-p'-n-butylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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